molecular formula C11H14N2O6S B1523714 N-Boc-4-nitrobenzenesulfonamide CAS No. 895153-23-8

N-Boc-4-nitrobenzenesulfonamide

Cat. No. B1523714
M. Wt: 302.31 g/mol
InChI Key: KURDKBAAQRGXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of N-Boc-4-nitrobenzenesulfonamide is C11H14N2O6S . The molecular weight is 302.31 g/mol . The canonical SMILES string is C1=CC (=CC=C1 [N+] (=O) [O-])S (=O) (=O)N .


Chemical Reactions Analysis

4-Nitrobenzenesulfonamide is the nitrene source during on pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .


Physical And Chemical Properties Analysis

The density of N-Boc-4-nitrobenzenesulfonamide is 1.365±0.06 g/cm3(Predicted) . The melting point is 122-123 °C(Solv: ethanol (64-17-5)) .

Scientific Research Applications

Solid-Phase Synthesis Applications

Versatile Solid-Phase Synthesis of Amines : N-Boc-4-nitrobenzenesulfonamide, as a modified o-nitrobenzene sulfonamide protective group, has been used in solid-phase synthesis. The development of a versatile amine releasing linker based on this compound, known as N-Boc-o-nitrobenzenesulfonamide (Boc-ONBS) linker, enables the elaboration of primary and secondary amines by sequential substitution of the sulfonamide moiety using the Mitsunobu reaction. This method has allowed for the preparation of a diverse array of secondary and Boc protected primary amines (Congreve et al., 2003).

Versatility in Preparing Secondary Amines

Exceptional Versatility in Amine Preparation : 2- and 4-Nitrobenzenesulfonamides, derivatives of N-Boc-4-nitrobenzenesulfonamide, exhibit remarkable versatility in amine preparation. They can be alkylated smoothly through the Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides in near quantitative yields. This process facilitates easy deprotection via Meisenheimer complexes with thiolates at room temperature, enabling the high-yield production of secondary amines (Fukuyama et al., 1995).

Computational Study and Characterization

Synthesis and Computational Study of Sulfonamide Molecules : A new sulfonamide compound has been synthesized and studied. The structure was characterized through various techniques, and its properties were investigated using computational methods. This comprehensive study included the analysis of vibrational wave numbers, molecular electrostatic potential (MEP), average local ionization energy (ALIE) surfaces, Fukui functions, natural bond order (NBO) analysis, bond dissociation energies, and radial distribution functions (RDF) after molecular dynamics (MD) simulations. The interaction of the newly synthesized molecule with specific proteins was also examined (Murthy et al., 2018).

Safety And Hazards

N-Boc-4-nitrobenzenesulfonamide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(4-nitrophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-6-4-8(5-7-9)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURDKBAAQRGXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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